依洛比司特
科学研究应用
作用机制
生化分析
Biochemical Properties
Elobixibat plays a significant role in biochemical reactions by inhibiting the reuptake of bile acids in the ileum . This is the initial step in their enterohepatic circulation . By inhibiting this uptake, Elobixibat increases the bile acid concentration in the gut, which in turn accelerates intestinal passage and softens the stool .
Cellular Effects
Elobixibat has been found to have various effects on different types of cells and cellular processes. For instance, it has been shown to increase water secretion into the large intestine lumen and promote intestinal motility . Additionally, Elobixibat has been reported to reduce the expression of proinflammatory cytokines in the liver and mesenteric lymph nodes (MLNs), and transforming growth factor-β expression in the liver .
Molecular Mechanism
The molecular mechanism of action of Elobixibat involves its binding to the IBAT, inhibiting the reuptake of bile acids in the ileum . This inhibition leads to an increase in the concentration of bile acids in the gut, which subsequently accelerates intestinal passage and softens the stool .
Temporal Effects in Laboratory Settings
In laboratory settings, Elobixibat has been observed to have temporal effects. For instance, it has been reported to increase stool frequency from 0.5 ± 0.4 per day to 1.1 ± 0.6 per day within a span of 10 hours . This suggests that Elobixibat has a rapid onset of action.
Dosage Effects in Animal Models
In animal models, Elobixibat has been found to decrease the time to first bowel movement, increase the amount of total fecal bile acids, and rapidly induce mild giant migrating contractions (GMCs) during defecation in a dose-dependent manner . Higher strength of GMCs was observed with sennoside, another laxative .
Metabolic Pathways
Elobixibat is involved in the metabolic pathway of bile acids. It inhibits the IBAT, which is responsible for the reuptake of bile acids in the ileum . This inhibition leads to an increase in the concentration of bile acids in the gut, which subsequently accelerates intestinal passage and softens the stool .
Transport and Distribution
Elobixibat is orally administered and acts locally in the gut, resulting in minimal systemic exposure . It inhibits the IBAT in the ileal lumen, leading to elevated fecal bile acids in the colon .
Subcellular Localization
Elobixibat acts on the IBAT, which is located on the apical membrane of ileal enterocytes . By inhibiting this transporter, Elobixibat increases the concentration of bile acids in the gut, which subsequently accelerates intestinal passage and softens the stool .
准备方法
依洛必昔通过一系列涉及 1,5-苯并噻嗪化合物的化学反应合成。 该过程可在温和且安全的条件下进行,使其适用于工业规模生产 . 合成路线涉及制备依洛必昔的结晶一水合物,这确保了最终产品的稳定性和纯度 .
化学反应分析
依洛必昔会经历各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 这些反应形成的主要产物是原始化合物的衍生物,它们可能具有不同的药理特性 .
相似化合物的比较
依洛必昔通常与其他用于治疗慢性便秘的化合物进行比较,例如鲁比普隆和利那洛肽 . 尽管这三种化合物在增加排便频率和改善便秘症状方面均有效,但它们的机制和安全性不同:
鲁比普隆: 激活肠道中的氯离子通道以增加液体分泌并改善粪便稠度.
利那洛肽: 刺激鸟苷酸环化酶-C 受体以增加液体分泌并加速肠道转运.
依洛必昔: 抑制回肠胆汁酸转运体以增加胆汁酸浓度并增强肠道动力.
属性
IUPAC Name |
2-[[(2R)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H45N3O7S2/c1-4-6-18-36(19-7-5-2)24-39(27-16-12-9-13-17-27)28-20-30(47-3)29(21-31(28)48(44,45)25-36)46-23-32(40)38-34(26-14-10-8-11-15-26)35(43)37-22-33(41)42/h8-17,20-21,34H,4-7,18-19,22-25H2,1-3H3,(H,37,43)(H,38,40)(H,41,42)/t34-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLQIRAKKLNXRQ-UUWRZZSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)NC(C3=CC=CC=C3)C(=O)NCC(=O)O)SC)C4=CC=CC=C4)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)N[C@H](C3=CC=CC=C3)C(=O)NCC(=O)O)SC)C4=CC=CC=C4)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45N3O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195985 | |
Record name | Elobixibat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
695.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439087-18-0 | |
Record name | Elobixibat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=439087-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Elobixibat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439087180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elobixibat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12486 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Elobixibat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ELOBIXIBAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/865UEK4EJC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of elobixibat?
A1: Elobixibat is a potent and selective inhibitor of the ileal bile acid transporter (IBAT) [, , , ].
Q2: How does IBAT inhibition by elobixibat lead to the alleviation of constipation?
A2: By inhibiting IBAT, elobixibat prevents the reabsorption of bile acids in the ileum, increasing their delivery to the colon [, ]. This increase in colonic bile acids stimulates bowel function through two primary mechanisms:
- Osmotic Effect: Bile acids draw water into the colon, softening stool and increasing stool volume [, ].
- Stimulation of Colonic Motility: Bile acids promote colonic motility, accelerating colonic transit time and facilitating bowel movements [, , ].
Q3: Does elobixibat impact rectal sensation in patients with chronic constipation?
A3: Research indicates that elobixibat can reduce rectal sensory thresholds (RSTs) in patients with chronic constipation, particularly those aged 60 years and older []. This effect may contribute to its therapeutic benefits by enhancing the perception of rectal distension and promoting the urge to defecate.
Q4: Beyond constipation, are there other potential benefits of elobixibat related to bile acid metabolism?
A4: Yes, elobixibat has shown potential to improve lipid metabolism []. By inhibiting IBAT, elobixibat reduces the reabsorption of bile acids, leading to increased bile acid synthesis from cholesterol in the liver. This process can lower low-density lipoprotein cholesterol (LDL-C) levels and increase high-density lipoprotein cholesterol (HDL-C) levels [, , ].
Q5: Does the timing of elobixibat administration influence its effectiveness?
A5: Research suggests that elobixibat can be administered before breakfast, lunch, or dinner without significantly impacting its efficacy in improving bowel movements [].
Q6: What is the molecular formula and weight of elobixibat?
A6: This information can be found in the scientific literature and patents related to elobixibat.
Q7: What spectroscopic data is available for elobixibat?
A7: Details about spectroscopic data, including NMR, IR, and Mass Spectrometry, are likely described in research articles or patents related to elobixibat.
Q8: Are there any known polymorphs or hydrates of elobixibat? How do they affect its stability and performance?
A8: The existence of polymorphs and their impact on elobixibat's stability and pharmaceutical properties would be addressed in the scientific literature, particularly in studies focusing on its pharmaceutical development [].
Q9: What has clinical research revealed about the efficacy and safety of elobixibat for chronic constipation?
A9: Numerous clinical trials have demonstrated the efficacy and safety of elobixibat in treating chronic constipation in various patient populations, including the elderly [, , , , , , , , , , ].
Q10: Has elobixibat been compared to other laxatives in clinical trials?
A10: Yes, elobixibat has been compared with other laxatives like lubiprostone and sodium picosulfate in clinical trials for chronic constipation [, , , , , ]. These trials aim to assess comparative efficacy, safety, and tolerability.
Q11: Have any studies investigated the long-term effects of elobixibat treatment?
A11: Long-term studies, including a 52-week trial, have demonstrated sustained efficacy and an acceptable safety profile for elobixibat in chronic constipation treatment [, ].
Q12: Are there specific patient populations where elobixibat has shown particular efficacy?
A12: Elobixibat has demonstrated efficacy in specific patient populations, including the elderly, patients with Parkinson's disease and chronic constipation, and those with chronic constipation associated with cancer [, , , , ].
Q13: Does elobixibat interact with any drug transporters or metabolizing enzymes?
A13: Elobixibat has been shown to have a slight inhibitory effect on P-glycoprotein, a drug transporter []. Information regarding other drug-transporter interactions, metabolizing enzyme induction, or inhibition would be detailed in its pharmacological profile.
Q14: How is elobixibat metabolized, and what are its primary routes of elimination?
A14: Specific details regarding elobixibat's metabolic pathways and elimination routes are documented in its pharmacokinetic studies [, , ].
Q15: What is the safety profile of elobixibat, and what are the common adverse effects?
A15: Elobixibat has a favorable safety profile [, , , ]. The most commonly reported adverse events are mild and include diarrhea and abdominal pain [, , ]. Serious adverse events are rare.
Q16: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of elobixibat?
A16: Information about formulation approaches and their impact on elobixibat's pharmaceutical properties can be found in the relevant pharmaceutical sciences literature and patent databases [].
Q17: What analytical techniques are used to characterize and quantify elobixibat in various matrices?
A17: Researchers employ techniques like high-performance liquid chromatography (HPLC) to determine elobixibat concentrations in biological samples for pharmacokinetic and bioanalytical studies [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。